Furowanin A
Overview
Description
Molecular Structure Analysis
Furowanin A has a molecular weight of 438.47 and its molecular formula is C25H26O7 . It contains a total of 61 bonds, including 35 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 ketone (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
Furowanin A is a powder that is stable under normal temperatures and pressures . The storage conditions vary depending on the form of the compound. For instance, the powder form can be stored at -20°C for 3 years or at 4°C for 2 years .Scientific Research Applications
Anti-Cancer Activities in Colorectal Cancer
Furowanin A has been found to exhibit anti-cancer activities in colorectal cancer (CRC). It has been shown to have anti-proliferative effects, blocking cell cycle progression and promoting apoptotic cell death in CRC cells . It also suppresses the migration, invasion, and epithelial-to-mesenchymal transition (EMT) in vitro, and tumor growth and pulmonary metastasis in vivo .
Up-regulation of Profilin 1
The anti-cancer activities of Furowanin A in CRC are associated with the up-regulation of profilin 1 (Pfn1), a gene that was identified to be up-regulated by Fur A . In xenograft tumor tissue, the expression of Pfn1 was also elevated by Fur A treatment . High expression of Pfn1 in clinical CRC samples was correlated with lower stage and longer survival .
Anti-Proliferative and Pro-Apoptotic Activities in Osteosarcoma
Furowanin A has been found to exert pro-apoptotic activity in human leukemia cells . It has also been shown to exhibit anti-growth and pro-apoptotic activities in vitro and in vivo in osteosarcoma (OS) by downregulating sphingosine kinase 1 (SphK1) .
Down-regulation of Sphingosine Kinase 1
The anticancer activity of Furowanin A in OS is associated with the down-regulation of SphK1 and inactivation of its downstream signaling . The pro-apoptotic activity of Fur A was significantly blocked by SphK1 overexpression, while SphK1 knockdown sensitized the OS cells to Fur A .
Safety And Hazards
Furowanin A should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It is advised to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . In case of accidental exposure, specific first aid measures are recommended .
properties
IUPAC Name |
6-(3,4-dihydroxyphenyl)-4-hydroxy-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-12(2)5-7-14-23-15(10-19(32-23)25(3,4)30)21(28)20-22(29)16(11-31-24(14)20)13-6-8-17(26)18(27)9-13/h5-6,8-9,11,19,26-28,30H,7,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEQUFXTRAXRGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)CC(O2)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furowanin A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does Furowanin A demonstrate selective cytotoxicity?
A2: Furowanin A has shown promising cytotoxic effects against human leukemia HL-60 cells in vitro. [, ] Additionally, research indicates potent antiproliferative and pro-apoptotic activities specifically in osteosarcoma cell lines and xenograft models. []
Q2: What is the role of SphK1 in the anticancer activity of Furowanin A?
A3: Studies have demonstrated that downregulation of SphK1 by Furowanin A is crucial for its pro-apoptotic effects. Overexpression of SphK1 significantly diminished the pro-apoptotic activity of Furowanin A, while SphK1 knockdown increased the sensitivity of osteosarcoma cells to the compound. [] This highlights SphK1 as a key mediator in Furowanin A's mechanism of action.
Q3: Beyond its anticancer properties, does Furowanin A exhibit other biological activities?
A4: Furowanin A, along with other prenylated isoflavones isolated from Cudrania tricuspidata, has demonstrated significant inhibition of nitric oxide (NO) production in RAW 264.7 macrophages. [] This finding suggests potential anti-inflammatory properties, although further research is needed to confirm this.
Q4: What are the structural characteristics of Furowanin A?
A5: Furowanin A is a prenylated isoflavonoid. [, ] While the provided abstracts don't detail the molecular formula, weight, or spectroscopic data, they indicate that its structure elucidation was achieved through spectroscopic analyses. [] Further investigation into its specific structural features and properties would require access to the complete research articles.
Q5: Have there been any investigations into the structure-activity relationship of Furowanin A?
A6: While the provided research doesn't delve into specific structure-activity relationship studies for Furowanin A, related research on prenylated isoflavones from Millettia pachycarpa, including Furowanin B, explored their antiestrogenic activity. [] This suggests the potential for future research to investigate how modifications in the Furowanin A structure could impact its activity and target selectivity.
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